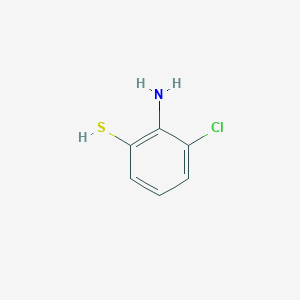

2-Amino-3-chlorothiophenol

Übersicht

Beschreibung

2-Amino-3-chlorothiophenol is a chemical compound that undergoes multi-component condensation reaction with chloroacetyl chloride and primary aliphatic amines via Smile rearrangement .

Synthesis Analysis

The synthesis of this compound involves green methodologies that meet the principles of green chemistry . The synthesis of 2-aminothiophene derivatives was initially described by Campaigne and Foye in the 1950s . In 2013, Chen et al. described the synthesis of 2-(2-aminothiophene)-benzimidazoles using 3-multicomponent reactions .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it participates in the synthesis of 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 159.64 and is a pale-yellow to yellow-brown solid . It has a melting point of 78℃ and a predicted boiling point of 254.9±20.0 °C . Its density is predicted to be 1.372±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- 2-Amino-3-chlorothiophenol is utilized in synthesizing various novel compounds. For instance, it is used in the synthesis of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives, which demonstrate potent scavenging activities against radicals and potential anticancer properties (Ermut et al., 2014).

Development of Fluorescent Probes

- This compound is essential in developing highly selective fluorescent probes. In one study, 2-amino thiophenol was found to induce a significant fluorescence change in a cyanine dye, showcasing its potential for biological applications (Sheng et al., 2016).

Catalysis and Reaction Studies

- The compound plays a role in catalysis and reaction studies. For example, Brønsted acid catalyzed cyclization reactions of 2-amino thiophenols with β-diketones have been explored for synthesizing various benzothiazoles/benzimidazoles (Mayo et al., 2014).

Role in Antitumor Research

- This compound derivatives have been investigated for their antitumor properties. Amino acid conjugation to the primary amine function of related benzothiazoles has shown promise in overcoming drug lipophilicity and enhancing water solubility, potentially suitable for clinical evaluation (Bradshaw et al., 2002).

Environmental and Biological Impact Studies

- Studies on 2-amino thiophenols also involve environmental and biological impact assessments. For instance, the electrochemical transformations and evaluation of antioxidant activity of some Schiff bases containing (thio-)phenol fragments have been investigated, showcasing the compound's potential applications in environmental and biological systems (Smolyaninov et al., 2018).

Wirkmechanismus

Safety and Hazards

2-Amino-3-chlorothiophenol is associated with several hazards. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Biochemische Analyse

Biochemical Properties

2-Amino-3-chlorothiophenol plays a significant role in biochemical reactions, particularly as a P2Y1 receptor antagonist . This receptor is involved in various physiological processes, including platelet aggregation and vascular tone regulation. By inhibiting the P2Y1 receptor, this compound can modulate these processes, making it a valuable tool in studying cardiovascular diseases and other related conditions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the P2Y1 receptor . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function. For instance, the inhibition of the P2Y1 receptor by this compound can reduce platelet aggregation, which is crucial in preventing thrombotic events.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with the P2Y1 receptor . This binding inhibits the receptor’s activity, leading to downstream effects on cellular signaling pathways. Additionally, this compound may interact with other biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions (2-8°C) . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits the P2Y1 receptor without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further studied for their biological activity. Understanding these pathways is essential for elucidating the compound’s overall metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and activity. The compound’s distribution can also impact its therapeutic potential and toxicity.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity, as it ensures that the compound reaches its intended targets within the cell

Eigenschaften

IUPAC Name |

2-amino-3-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERMPLQXCQQVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506601 | |

| Record name | 2-Amino-3-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-72-2 | |

| Record name | 2-Amino-3-chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)